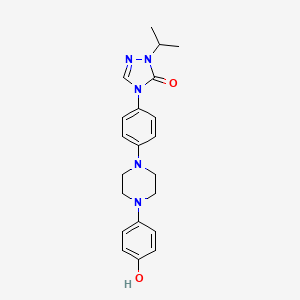
4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
描述
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is a complex organic compound with the molecular formula C22H27N5O2 and a molecular weight of 393.48 g/mol . It is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反应分析
Types of Reactions
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can further be used in the synthesis of more complex molecules .
科学研究应用
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Key intermediate in the synthesis of antifungal agents like itraconazole.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects.
相似化合物的比较
Similar Compounds
Itraconazole: A well-known antifungal agent synthesized using 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one as an intermediate.
Ketoconazole: Another antifungal agent with a similar triazole ring structure.
Fluconazole: A triazole antifungal agent with a different substitution pattern on the aromatic rings.
Uniqueness
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of itraconazole highlights its importance in medicinal chemistry .
属性
分子式 |
C21H25N5O2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-16(2)26-21(28)25(15-22-26)19-5-3-17(4-6-19)23-11-13-24(14-12-23)18-7-9-20(27)10-8-18/h3-10,15-16,27H,11-14H2,1-2H3 |
InChI 键 |
QDIXRTOYOSHXMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
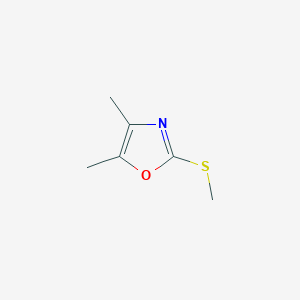
![Imidazo[1,5-a]pyrazine-1-methanol,5,6,7,8-tetrahydro-3-(trifluoromethyl)-](/img/structure/B8516305.png)
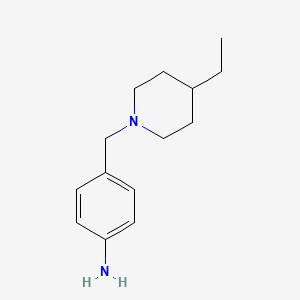
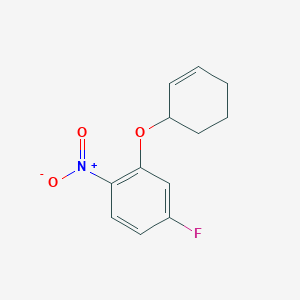
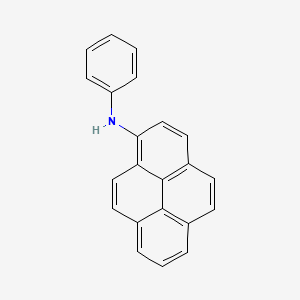
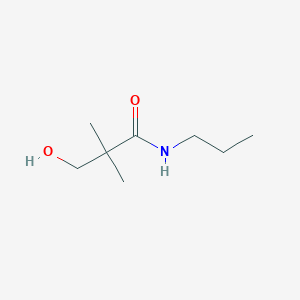
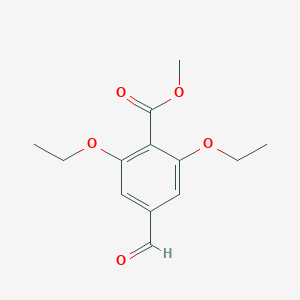
![[4-(4-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl](phenyl)methanone](/img/structure/B8516347.png)
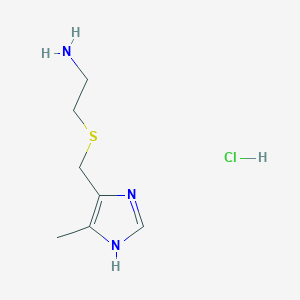
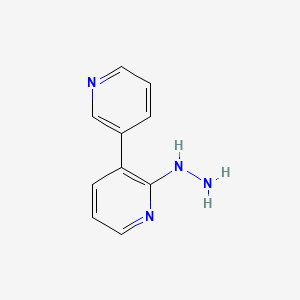
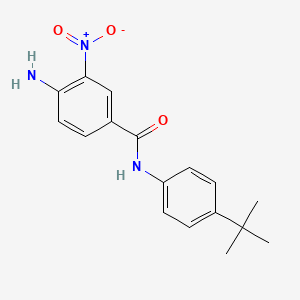
![2-Methylpropyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B8516374.png)
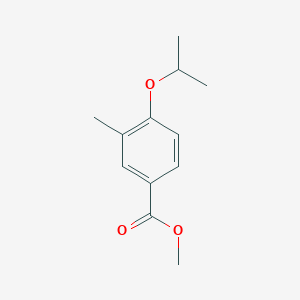
![2-Oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)-acetamide](/img/structure/B8516393.png)
